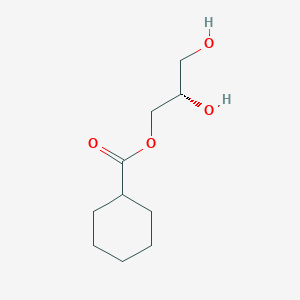
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate is an organic compound characterized by a cyclohexane ring attached to a carboxylate group and a dihydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with (2S)-2,3-dihydroxypropanol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield cyclohexanecarboxylic acid derivatives.
Reduction: Reduction of the carboxylate group can produce cyclohexanol derivatives.
Substitution: Substitution reactions can lead to the formation of various esters or ethers.
Applications De Recherche Scientifique
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxypropyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The cyclohexane ring provides structural stability, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the dihydroxypropyl group, making it less versatile in chemical reactions.
(2S)-2,3-Dihydroxypropyl benzoate: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical properties and reactivity.
Cyclohexanol: Lacks the carboxylate group, limiting its applications in esterification reactions.
Uniqueness
(2S)-2,3-Dihydroxypropyl cyclohexanecarboxylate is unique due to the presence of both a dihydroxypropyl group and a cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various research and industrial contexts.
Propriétés
Numéro CAS |
823192-42-3 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[(2S)-2,3-dihydroxypropyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C10H18O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h8-9,11-12H,1-7H2/t9-/m0/s1 |
Clé InChI |
JFOFPRWXYULVJD-VIFPVBQESA-N |
SMILES isomérique |
C1CCC(CC1)C(=O)OC[C@H](CO)O |
SMILES canonique |
C1CCC(CC1)C(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


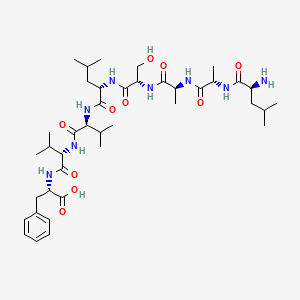
![N-[(2-Chlorophenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14226837.png)
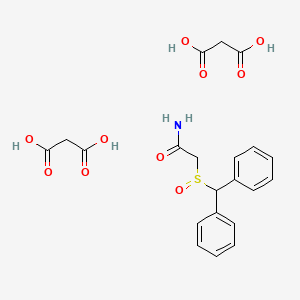
![N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14226859.png)

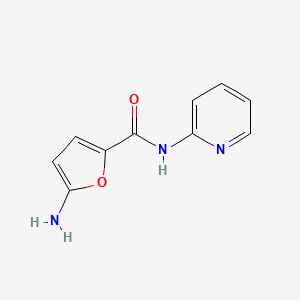

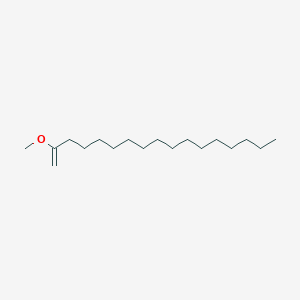
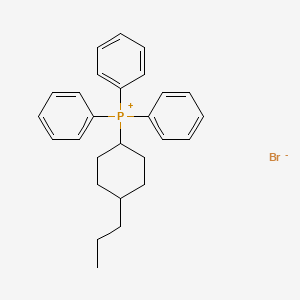
![N-[4-(dihydroxyamino)-2-methylphenyl]benzamide](/img/structure/B14226884.png)
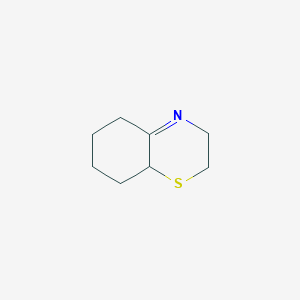
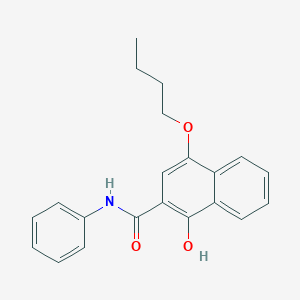
![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
